2-(2-formyl-1H-pyrrol-1-yl)benzonitrile

描述

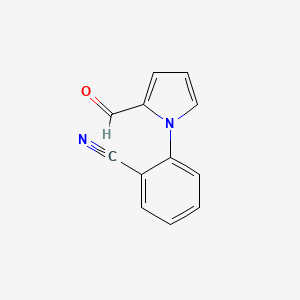

The compound 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile is a multifaceted molecule that integrates two highly significant chemical motifs: a pyrrole (B145914) ring functionalized with an aldehyde (formyl) group and a benzonitrile (B105546) unit. This unique combination makes it a subject of interest in heterocyclic chemistry and advanced organic synthesis. The pyrrole component is a five-membered aromatic heterocycle containing a nitrogen atom, while the benzonitrile component consists of a benzene (B151609) ring substituted with a cyano (-C≡N) group. The strategic placement of these functional groups provides a platform for complex molecular engineering and the development of novel functional materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(2-formylpyrrol-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c13-8-10-4-1-2-6-12(10)14-7-3-5-11(14)9-15/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANNWZZOYLIEVJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Iii. Reaction Chemistry and Mechanistic Investigations of 2 2 Formyl 1h Pyrrol 1 Yl Benzonitrile

Reactivity of the Pyrrole (B145914) Moiety

The pyrrole component of the molecule is characterized by the electrophilic and nucleophilic nature of the pyrrole ring and the chemical versatility of the formyl group.

Common electrophilic substitution reactions that pyrrole derivatives undergo include nitration, halogenation, acylation, and Vilsmeier-Haack formylation. For instance, nitration of pyrroles is often carried out using milder reagents like nitric acid in acetic anhydride (B1165640) to avoid polymerization that can occur with stronger acids. nih.gov Acylation, another key electrophilic substitution, can be achieved using various acylating agents, and the regioselectivity can be influenced by the substituent on the nitrogen atom. researchgate.net

While less common than electrophilic substitution, nucleophilic substitution on the pyrrole ring can occur, particularly if the ring is substituted with strong electron-withdrawing groups. However, for 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile, the primary sites for nucleophilic attack are the formyl carbon and the nitrile carbon.

The formyl group at the C2 position of the pyrrole ring is a versatile functional handle that can undergo a wide range of chemical transformations characteristic of aldehydes.

Reduction: The formyl group can be readily reduced to a hydroxymethyl group using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation provides access to 2-(hydroxymethyl)pyrrole derivatives, which are valuable synthetic intermediates. The reduction of 2-formyl pyrroles is a well-established procedure. researchgate.netorgsyn.org

Oxidation: Oxidation of the formyl group can yield the corresponding carboxylic acid, 1-(2-cyanophenyl)-1H-pyrrole-2-carboxylic acid. Various oxidizing agents can be employed for this purpose, although care must be taken to avoid oxidation of the pyrrole ring itself.

Condensation Reactions: The formyl group readily participates in condensation reactions with a variety of nucleophiles. A prominent example is the Wittig reaction, where the aldehyde reacts with a phosphonium (B103445) ylide to form an alkene. rsc.orgrsc.org This reaction allows for the extension of the carbon chain at the C2 position of the pyrrole ring. Other condensation reactions include the formation of imines with primary amines and aldol-type reactions. For instance, cascade condensation/cyclization/aromatization reactions of 2-formyl-N-propargylpyrroles with active methylene (B1212753) compounds lead to the synthesis of indolizines and pyrrolo[1,2-a]pyrazines. libretexts.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Hydroxymethyl (-CH₂OH) |

| Oxidation | Various oxidizing agents | Carboxylic acid (-COOH) |

| Wittig Reaction | Phosphonium ylide (R-CH=PPh₃) | Alkene (-CH=CHR) |

| Imination | Primary amine (R-NH₂) | Imine (-CH=NR) |

The pyrrole ring can also participate in radical reactions. For example, the radical arylation of N-methylpyrrole with aryl radicals generated from the oxidation of phenylhydrazine (B124118) salts has been shown to occur selectively at the C2 position. beilstein-journals.org While specific studies on radical reactions of this compound are not prevalent, it is conceivable that the pyrrole ring could undergo similar radical additions. The presence of the electron-withdrawing benzonitrile (B105546) group might influence the regioselectivity of such reactions. Additionally, intramolecular radical cyclization of appropriately substituted pyrrole derivatives can lead to the formation of fused heterocyclic systems. ebsco.com

Reactivity of the Benzonitrile Moiety

The benzonitrile portion of the molecule also possesses distinct reactive sites: the aromatic ring, activated for ortho-functionalization by the cyano group, and the nitrile functionality itself.

The cyano group is known to be a directing group for ortho-C-H functionalization in transition metal-catalyzed reactions. This directing ability allows for the selective introduction of various substituents at the position adjacent to the cyano group. Palladium-catalyzed reactions are commonly employed for such transformations, enabling the formation of C-C, C-O, and C-N bonds at the ortho position of the benzonitrile ring. While specific examples involving this compound are not extensively documented, the principle of cyano-directed ortho-functionalization is a well-established synthetic strategy. openstax.orgnih.gov This approach could potentially be used to further functionalize the benzonitrile ring in the target molecule.

The nitrile group is a versatile functional group that can be converted into several other functionalities. nih.govnist.gov

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(2-carboxy-1H-pyrrol-1-yl)benzamide) or a primary amide (2-(2-amido-1H-pyrrol-1-yl)benzonitrile), respectively. The hydrolysis typically proceeds through an amide intermediate.

Reduction: The nitrile group can be reduced to a primary amine (2-(2-aminomethyl-1H-pyrrol-1-yl)benzonitrile) using strong reducing agents like lithium aluminum hydride (LiAlH₄). nist.gov This reaction provides a route to aminomethyl-substituted benzonitrile derivatives.

Nucleophilic Addition: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack. For example, Grignard reagents can add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. nist.gov

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Carboxylic acid (-COOH) and Ammonium salt (-NH₄⁺) |

| Basic Hydrolysis | OH⁻, H₂O, heat | Carboxylate salt (-COO⁻) and Ammonia (NH₃) |

| Reduction | LiAlH₄, then H₂O | Primary amine (-CH₂NH₂) |

| Addition of Grignard Reagent | R-MgX, then H₃O⁺ | Ketone (-C(=O)R) |

Intramolecular Cyclization and Rearrangement Processes

The proximate positioning of the formyl and nitrile functionalities in this compound facilitates intramolecular cyclization reactions, primarily leading to the formation of the tetracyclic pyrrolo[1,2-a]quinazoline ring system. This transformation represents a significant pathway for the synthesis of this privileged heterocyclic scaffold, which is of interest in medicinal chemistry. researchgate.netscribd.com

The cyclization can be promoted under either acidic or basic conditions, proceeding through different mechanistic pathways.

Acid-Catalyzed Cyclization:

In the presence of a Brønsted or Lewis acid, the reaction is initiated by the protonation of either the formyl oxygen or the nitrile nitrogen. Protonation of the formyl oxygen enhances the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack by the nitrile nitrogen. This leads to the formation of a six-membered ring intermediate. Subsequent dehydration and aromatization yield the stable pyrrolo[1,2-a]quinazolin-5-one.

Alternatively, protonation of the nitrile nitrogen could increase its electrophilicity, followed by attack from the formyl oxygen. However, the nucleophilic attack by the nitrile nitrogen on the activated formyl group is generally considered the more plausible pathway in the synthesis of quinazolinone derivatives. mdpi.com

Base-Catalyzed Cyclization:

Under basic conditions, the reaction can be initiated by the deprotonation of the pyrrole C-H bond adjacent to the formyl group, although this is less likely due to the relatively low acidity of this proton. A more probable pathway involves the activation of the formyl group through the formation of a hemiaminal or a related intermediate, which can then undergo cyclization. Alternatively, base-catalyzed hydrolysis of the nitrile group to an amide could precede cyclization with the formyl group.

The following table summarizes the key aspects of these intramolecular cyclization processes.

| Condition | Initiating Step | Key Intermediate | Final Product |

| Acidic | Protonation of formyl oxygen or nitrile nitrogen | N-Acyliminium ion or equivalent | Pyrrolo[1,2-a]quinazolin-5-one |

| Basic | Possible activation of the formyl group or nitrile hydrolysis | Hemiaminal-like or amide intermediate | Pyrrolo[1,2-a]quinazolin-5-one or related structures |

This table is a representation of plausible pathways based on analogous chemical transformations.

Kinetic and Mechanistic Studies of Transformation Pathways

While specific kinetic and detailed mechanistic studies on the intramolecular cyclization of this compound are not extensively documented in the public domain, the transformation pathways can be inferred from studies on analogous systems, particularly the formation of quinazolinone and pyrroloquinazoline derivatives. researchgate.netmdpi.com

Mechanistic Pathways:

The formation of the pyrrolo[1,2-a]quinazolin-5-one from this compound is believed to proceed through a cascade of reactions involving cyclization and dehydration/aromatization steps.

Acid-Catalyzed Mechanism: The reaction likely proceeds via an initial acid-catalyzed nucleophilic addition of the nitrile nitrogen to the protonated aldehyde. This is followed by a cyclization step to form a hydroxylated intermediate. Subsequent elimination of a water molecule leads to the formation of the stable, aromatic pyrrolo[1,2-a]quinazolin-5-one. The rate-determining step in such a sequence is often the initial cyclization or the subsequent dehydration.

Base-Promoted Pathways: In base-catalyzed scenarios, the mechanism might involve the formation of an intermediate where the formyl group's reactivity is enhanced, or the nitrile group is transformed into a more reactive species. For instance, a base could facilitate the tautomerization of the initial adduct, driving the reaction towards the cyclized product. rsc.org

Factors Influencing Reaction Kinetics:

The rate of the intramolecular cyclization is expected to be influenced by several factors:

Catalyst: The nature and concentration of the acid or base catalyst are critical. Stronger acids can more effectively protonate the carbonyl or nitrile, accelerating the reaction, but may also lead to side reactions. The choice of a suitable catalyst is therefore crucial for optimizing the yield and selectivity.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. However, excessive heat can also promote decomposition or the formation of undesired byproducts.

Solvent: The polarity and protic/aprotic nature of the solvent can significantly affect the reaction rate by stabilizing or destabilizing the transition states and intermediates. Protic solvents, for example, can participate in proton transfer steps and stabilize charged intermediates.

The following data table outlines the expected influence of various parameters on the reaction rate, based on general principles of organic kinetics.

| Parameter | Effect on Reaction Rate | Rationale |

| Catalyst Concentration | Increases | Higher concentration of the catalyst leads to a greater number of activated molecules. |

| Temperature | Increases | Provides the necessary activation energy for the reaction to proceed. |

| Solvent Polarity | Varies | Depends on the specific mechanism; polar solvents may stabilize charged intermediates and transition states. |

This table provides a qualitative prediction of kinetic effects based on established chemical principles.

Further detailed kinetic studies, including reaction rate measurements under varying conditions and computational modeling, would be necessary to fully elucidate the precise mechanism and energetics of the transformation pathways of this compound. Computational studies, in particular, could provide valuable insights into the transition state structures and activation barriers for the different possible mechanistic pathways. nih.gov

Iv. Computational Chemistry and Theoretical Analysis

Density Functional Theory (DFT) Studies of Molecular Conformation and Geometry

DFT calculations are a cornerstone for investigating the conformational preferences and geometric parameters of complex organic molecules. For 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile, these studies focus on identifying the most stable three-dimensional arrangements and understanding the forces that govern its shape.

The structure of this compound features several rotatable bonds, leading to a complex conformational energy landscape. A key area of isomerism arises from the rotation around the single bond connecting the pyrrole (B145914) ring to the formyl group (C–CHO). Similar to other 2-acylpyrroles, this rotation gives rise to two primary stable planar conformers: a syn and an anti rotamer. longdom.orglongdom.org In the syn-conformer, the formyl oxygen atom is oriented toward the pyrrole nitrogen, while in the anti-conformer, it points away.

DFT calculations predict the existence of these two stable forms and can quantify the energy difference between them. longdom.org The relative stability of the syn and anti conformers is influenced by a delicate balance of steric hindrance and noncovalent interactions. The bulky benzonitrile (B105546) group attached to the pyrrole nitrogen atom introduces significant steric constraints that influence the rotational barrier between the two conformers. longdom.org The tendency of the N-H and C=O groups in related 2-acylpyrroles to form hydrogen-bonded dimers can also stabilize the syn-conformation. longdom.orglongdom.org

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. Using DFT methods, such as the B3LYP functional combined with a 6-31G(d) basis set, researchers can calculate key geometric parameters including bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.netnih.gov

Table 1: Predicted Key Geometric Parameters from DFT Optimization

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond in the formyl group. | ~1.23 Å |

| C(pyrrole)–C(formyl) Bond Length | Length of the single bond connecting the formyl group to the pyrrole ring. | ~1.45 Å |

| C≡N Bond Length | Length of the nitrile triple bond. | ~1.15 Å |

| Pyrrole-Benzonitrile Dihedral Angle | The angle of twist between the two aromatic rings. | ~50°-70° |

Noncovalent interactions (NCIs) play a crucial role in determining the preferred conformation and packing of molecules. nih.govmdpi.com Within a single molecule of this compound, several intramolecular NCIs can be identified. These include weak hydrogen bonds, such as C–H···N and C–H···O interactions, between the hydrogen atoms on one ring and the nitrogen or oxygen atoms on another part of the molecule. researchgate.net

Computational methods like the Non-Covalent Interaction (NCI) index allow for the visualization and characterization of these weak interactions. mdpi.com For this molecule, analysis would likely reveal interactions between the formyl group's oxygen and hydrogen atoms on the benzonitrile ring, as well as potential C–H···π interactions involving the aromatic rings. These subtle forces collectively contribute to the stabilization of the molecule's three-dimensional geometry. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule, such as its reactivity and optical behavior, are governed by the arrangement of its electrons in molecular orbitals. DFT provides powerful tools to analyze this electronic structure.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net A large gap suggests high stability and low reactivity. researchgate.net

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich pyrrole ring system. In contrast, the LUMO is distributed over the electron-withdrawing benzonitrile and formyl moieties. nih.gov This spatial separation of the FMOs indicates that the lowest energy electronic transition (HOMO to LUMO) involves a significant degree of intramolecular charge transfer (ICT) from the pyrrole ring to the benzonitrile and formyl groups. nih.gov

Table 2: Calculated Frontier Orbital Energies

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital, primarily on the pyrrole ring. |

| LUMO | -2.90 | Lowest Unoccupied Molecular Orbital, primarily on benzonitrile/formyl groups. |

| Energy Gap (ΔE) | 3.95 | Indicates a π–π* transition and suggests high kinetic stability. nih.govresearchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). ijcce.ac.ir

Table 3: Key NBO Donor-Acceptor Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(Cpyrrole–Cpyrrole) | π(Cbenzonitrile–Cbenzonitrile) | ~20-25 | Intramolecular charge transfer between rings. |

| LP(O) | π(Cpyrrole–Cformyl) | ~15-20 | Hyperconjugation from oxygen lone pair. |

| LP(N) | π*(Cbenzonitrile–Cbenzonitrile) | ~30-40 | Delocalization of nitrogen lone pair into the benzonitrile ring. |

Theoretical Spectroscopic Property Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These simulations provide valuable data that can aid in the interpretation of experimental spectra or predict the spectral features of yet-to-be-synthesized compounds.

Vibrational Analysis (Infrared and Raman Spectroscopy Simulation)

While specific computational studies on the vibrational frequencies of this compound are not available in the reviewed literature, theoretical vibrational analysis is a standard computational procedure. Such an analysis would typically be performed using DFT calculations, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). This process involves optimizing the molecule's geometry to its lowest energy state and then calculating the second derivatives of the energy with respect to the atomic coordinates.

The resulting output would be a set of vibrational modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity. Key vibrational modes expected for this compound would include:

C≡N stretch: A strong, characteristic vibration for the nitrile group, typically appearing in the 2220-2260 cm⁻¹ region.

C=O stretch: A strong absorption from the formyl group's carbonyl, expected around 1650-1700 cm⁻¹.

C-H stretches: Aromatic C-H stretches from the benzonitrile and pyrrole rings (above 3000 cm⁻¹) and the aldehydic C-H stretch (around 2700-2850 cm⁻¹).

C-N and C-C stretches: Vibrations associated with the pyrrole and benzene (B151609) rings, as well as the bond connecting them.

Ring deformation modes: In-plane and out-of-plane bending modes of the aromatic rings.

A hypothetical data table of predicted key vibrational frequencies is presented below to illustrate what such a computational study would yield.

Table 1: Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium | High |

| Aldehydic C-H Stretch | 2820 | Medium | Medium |

| Nitrile (C≡N) Stretch | 2235 | High | Low |

| Carbonyl (C=O) Stretch | 1680 | High | Medium |

| Aromatic C=C Stretch | 1580 - 1610 | High | High |

| Pyrrole Ring Stretch | 1450 - 1550 | Medium | Medium |

Note: This data is illustrative and not based on a published computational study of the specific title compound.

UV-Vis Absorption and Electronic Excitation Calculations (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is the go-to method for calculating the electronic absorption spectra of molecules. mdpi.com This approach simulates the electronic transitions from the ground state to various excited states upon absorption of UV-visible light. For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*).

The electronic structure of this molecule is characterized by the π-conjugated system extending across the pyrrole and benzonitrile rings, with the formyl group acting as an electron-withdrawing substituent. TD-DFT calculations would likely reveal intense π→π* transitions responsible for the main absorption bands. The calculations would also provide information on the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic behavior.

Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution (Electronic Transition) |

|---|---|---|

| 320 | 0.45 | HOMO → LUMO (π→π*) |

| 275 | 0.28 | HOMO-1 → LUMO (π→π*) |

Note: This data is illustrative and not based on a published computational study of the specific title compound.

Nonlinear Optical (NLO) Properties Prediction and Design Principles

Molecules with large delocalized π-electron systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. Pyrrole-based compounds have been investigated for their NLO potential. nih.gov The structure of this compound, featuring donor (pyrrole ring) and acceptor (formyl and nitrile groups) moieties linked by a π-system, suggests it could possess NLO activity.

Computational chemistry allows for the prediction of NLO properties by calculating the molecular hyperpolarizability (β). A high β value is indicative of a strong NLO response. DFT calculations can be employed to compute the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) of the molecule. A large difference in the dipole moment between the ground and excited states, coupled with a significant transition dipole moment, generally leads to a large β value. Computational screening can thus identify promising NLO candidates without the need for extensive synthesis and experimental characterization.

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and characterizing the transition states that connect them. While no specific computational studies on the reaction mechanisms of this compound have been found in the literature, such investigations are theoretically feasible.

For example, one could computationally model the reactivity of the formyl group in reactions like condensation or oxidation. DFT calculations could be used to map the potential energy surface of a proposed reaction pathway. By locating the transition state structures and calculating the activation energies, one could predict the feasibility and kinetics of the reaction. This information is invaluable for optimizing reaction conditions and understanding the underlying factors that control chemical reactivity. A quantum chemical study on the reaction of a related compound, N-allenyl-1H-pyrrole-2-yl-carbaldehyde, with hydroxylamine (B1172632) demonstrates the utility of this approach in understanding reaction mechanisms and substituent effects.

V. Advanced Spectroscopic and Structural Characterization

X-ray Crystallography for Solid-State Molecular Architecture

As of this writing, a single-crystal X-ray diffraction structure for 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile has not been reported in publicly accessible crystallographic databases. However, the molecular architecture in the solid state can be inferred from the structures of its constituent moieties, namely 2-formylpyrrole and N-substituted benzonitriles.

The molecule is expected to exhibit a non-planar conformation due to steric hindrance between the ortho-substituted benzonitrile (B105546) ring and the pyrrole (B145914) ring. The dihedral angle between the planes of the two aromatic rings is a key structural parameter. In the crystal structure of the related compound 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with a significant dihedral angle. nih.govresearchgate.net A similar twisted geometry is anticipated for this compound.

Table 1: Predicted Crystallographic and Key Structural Parameters

| Parameter | Predicted Value/Feature | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and symmetry. |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups. |

| Dihedral Angle (Pyrrole-Benzene) | 40-70° | Steric repulsion between the rings forces a twisted conformation. |

| C=O Bond Length | ~1.22 Å | Typical for an aromatic aldehyde. |

| C≡N Bond Length | ~1.15 Å | Typical for an aromatic nitrile. |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Elucidation

High-resolution NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound in solution. While a fully assigned experimental spectrum is not available in the reviewed literature, a detailed prediction of the ¹H and ¹³C NMR chemical shifts can be made based on established substituent effects on pyrrole and benzene (B151609) rings.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyrrole and benzonitrile protons. The aldehyde proton (-CHO) should appear as a singlet at the most downfield region (δ 9.5-10.0 ppm) due to the strong deshielding effect of the carbonyl group. The protons on the pyrrole ring will appear as three distinct multiplets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing formyl group and the N-benzonitrile substituent. The four protons of the ortho-substituted benzene ring will appear as complex multiplets, likely in the range of δ 7.5-8.0 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will display 12 unique signals corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the formyl group is expected to resonate significantly downfield (δ ~180 ppm). The nitrile carbon (-C≡N) will appear around δ 115-120 ppm. The chemical shifts of the pyrrole and benzonitrile carbons will be influenced by the electronic nature of the substituents. For instance, the C2 carbon of the pyrrole ring, attached to the formyl group, will be shifted downfield.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aldehyde (CHO) | 9.65 (s, 1H) | 180.5 |

| Pyrrole H-3 | 7.20 (dd, 1H) | 126.0 |

| Pyrrole H-4 | 6.40 (t, 1H) | 111.0 |

| Pyrrole H-5 | 7.35 (dd, 1H) | 135.0 |

| Benzonitrile H-3' | 7.65 (d, 1H) | 134.0 |

| Benzonitrile H-4' | 7.80 (t, 1H) | 130.0 |

| Benzonitrile H-5' | 7.70 (t, 1H) | 131.0 |

| Benzonitrile H-6' | 7.90 (d, 1H) | 128.0 |

| Pyrrole C-2 | - | 133.0 |

| Pyrrole C-5 | - | 125.0 |

| Benzonitrile C-1' | - | 138.0 |

| Benzonitrile C-2' | - | 112.0 |

Note: These are predicted values. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

Infrared (IR) and Raman Spectroscopy for Functional Group and Molecular Vibrational Analysis

Vibrational spectroscopy provides definitive evidence for the presence of the key functional groups within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be characterized by strong absorption bands corresponding to the aldehyde and nitrile functionalities. A sharp, intense band around 2220-2235 cm⁻¹ is characteristic of the C≡N stretching vibration of the aromatic nitrile. The C=O stretching vibration of the conjugated aldehyde group will give rise to a strong, sharp peak in the region of 1665-1685 cm⁻¹. Other significant absorptions include C-H stretching from the aromatic rings (above 3000 cm⁻¹) and various C=C and C-N stretching vibrations of the pyrrole and benzene rings in the fingerprint region (1400-1600 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring breathing modes for both the pyrrole and benzonitrile rings typically give rise to intense Raman signals. The C=O stretch will also be visible but may be weaker than in the IR spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrrole, Benzene | 3100-3150 | 3100-3150 | Medium |

| C-H Stretch (Aldehyde) | -CHO | 2820-2850, 2720-2750 | 2820-2850, 2720-2750 | Weak-Medium |

| C≡N Stretch | Nitrile | 2225-2235 | 2225-2235 | Strong, Sharp |

| C=O Stretch | Aldehyde | 1670-1685 | 1670-1685 | Strong, Sharp |

| C=C Stretch (Aromatic) | Pyrrole, Benzene | 1450-1600 | 1450-1600 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally confirming the elemental composition of the molecule by providing a highly accurate mass measurement. The exact mass of this compound can be calculated from its molecular formula, C₁₂H₈N₂O.

Calculated Exact Mass: 196.06366 Da

In an HRMS experiment, typically using electrospray ionization (ESI), the compound is expected to be detected as a protonated molecular ion [M+H]⁺. Other common adducts, such as the sodium adduct [M+Na]⁺ or the potassium adduct [M+K]⁺, may also be observed. The high mass accuracy of the instrument (typically <5 ppm) allows for the calculated and observed masses to be matched, thereby confirming the molecular formula.

Table 4: Predicted HRMS Adducts for C₁₂H₈N₂O

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M]⁺˙ | [C₁₂H₈N₂O]⁺˙ | 196.06314 |

| [M+H]⁺ | [C₁₂H₉N₂O]⁺ | 197.07097 |

| [M+Na]⁺ | [C₁₂H₈N₂ONa]⁺ | 219.05291 |

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, provides information on the electronic transitions and photophysical properties of the molecule.

UV-Visible Absorption: The UV-Vis spectrum of this compound is expected to display multiple absorption bands corresponding to π→π* transitions within the conjugated system. The parent 1H-pyrrole-2-carboxaldehyde shows strong absorption bands in the UV region. nist.gov The extended conjugation provided by the N-benzonitrile substituent is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The spectrum will likely feature two main absorption regions:

A high-energy band below 250 nm corresponding to transitions localized on the benzonitrile moiety.

A lower-energy, broad band between 280-320 nm, attributed to the π→π* transition of the conjugated 2-formylpyrrole chromophore, which is influenced by the N-aryl group.

Emission (Fluorescence) Spectroscopy: Many N-aryl pyrrole derivatives are known to be fluorescent. Upon excitation at its absorption maximum, this compound may exhibit fluorescence. The emission wavelength, quantum yield, and lifetime would depend on the rigidity of the molecule and the nature of the lowest excited state. The non-planar geometry could lead to intramolecular charge transfer (ICT) character in the excited state, which often results in solvent-dependent emission properties (solvatochromism). However, without experimental data, any discussion of its emissive properties remains speculative.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-formylpyrrole |

| 1H-pyrrole-2-carboxaldehyde |

Vi. Applications in Materials Science and Coordination Chemistry

Design and Development of Advanced Organic Materials

The compound serves as a versatile precursor for sophisticated organic materials. The N-substituted pyrrole (B145914) core is a well-established component for conductive polymers, while the benzonitrile (B105546) and formyl groups provide opportunities for tuning electronic properties, enabling specific non-covalent interactions, and serving as reactive sites for covalent modifications.

The formation of well-defined, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry and crystal engineering. The functional groups within 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile make it an excellent candidate for designing such systems.

The benzonitrile group, in particular, is a known participant in various non-covalent interactions that stabilize crystal packing. Research on related benzonitrile derivatives shows they can be precisely recognized by supramolecular macrocycles. nih.gov The nitrile group can act as a hydrogen bond acceptor, forming C-H···N interactions with suitable donor molecules. nih.gov Furthermore, the aromatic rings of the benzonitrile and pyrrole moieties can engage in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered frameworks. nih.gov The formyl group can also participate in hydrogen bonding, further directing the assembly process. These combined interactions can guide the molecule to form predictable, ordered supramolecular structures like layers or porous frameworks, which are essential for developing materials with tailored functions.

The electronic interplay between the electron-donating pyrrole ring and the electron-withdrawing benzonitrile and formyl groups imparts interesting photophysical properties to the molecule. This donor-acceptor (D-A) structure is fundamental to its potential in advanced optical materials.

Dual-state emission (DSE) is a desirable property where a material exhibits strong fluorescence in both solution and solid states. Typically, many luminophores that are highly emissive in dilute solutions suffer from aggregation-caused quenching (ACQ) in the solid state, which limits their practical applications.

Research on analogous compounds has demonstrated that attaching a benzonitrile substituent to the pyrrole ring can be an effective strategy to achieve DSE. Specifically, studies on 2,3,4,5-tetraphenyl-1H-pyrrole derivatives have shown that functionalization at the 2-position of the pyrrole ring with a benzonitrile group can activate an intriguing DSE behavior. nih.gov This is attributed to a distorted geometry of the benzonitrile substituent relative to the phenyl ring, which effectively prevents emission quenching caused by π-π stacking in the aggregated state. nih.gov This principle suggests that this compound, with its N-aryl (benzonitrile) structure adjacent to the 2-position formyl group, is a strong candidate for exhibiting DSE with high photoluminescence quantum yields (PLQY) in both solution and solid phases.

Table 1: Representative Photoluminescence Data for Benzonitrile-Substituted Pyrrole Systems Data is illustrative and based on findings for related tetraphenylpyrrole derivatives.

| State | Excitation Wavelength (λ_ex) | Emission Wavelength (λ_em) | Photoluminescence Quantum Yield (Φ_F) |

| Solution (e.g., in THF) | ~330 nm | ~450 nm | High (> 80%) |

| Solid State (Aggregate) | ~350 nm | ~480 nm | High (> 50%) |

Source: Adapted from research on benzonitrile-substituted tetraphenyl-1H-pyrroles. nih.gov

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach an excited state that would typically require one photon of higher energy. Materials with high 2PA cross-sections are valuable for applications such as 3D microfabrication, optical data storage, and high-resolution bioimaging, as the near-infrared light used for excitation offers deeper tissue penetration and reduced photodamage. rsc.org

The intramolecular charge transfer (ICT) character inherent in the donor-acceptor structure of this compound is conducive to strong 2PA. Studies on related pyrrole systems have shown that the introduction of a benzonitrile group can significantly enhance the 2PA cross-section (δ₂ₚₐ). nih.gov Ultrafast spectroscopic studies on similar structures confirm that the benzonitrile substitution facilitates more efficient ICT, a key factor for boosting 2PA capabilities. nih.gov This suggests that this compound could be developed into an efficient 2PA material.

Table 2: Representative Two-Photon Absorption (2PA) Properties Data is illustrative and based on findings for related organic chromophores.

| Compound Type | Peak 2PA Wavelength (nm) | Max 2PA Cross-Section (GM¹) |

| Benzonitrile-substituted pyrrole | ~650 - 750 nm | 100 - 1000 |

¹GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹) Source: Adapted from studies on nonlinear optical properties of pyrrole derivatives. nih.gov

Polypyrrole (PPy) is one of the most studied conductive polymers due to its high conductivity, environmental stability, and biocompatibility. researchgate.netresearchgate.net However, unmodified PPy often suffers from poor processability and solubility. rsc.org Introducing substituents onto the nitrogen atom of the pyrrole monomer is a common strategy to overcome these limitations and impart new functionalities. researchgate.netmdpi.com

This compound is an N-substituted pyrrole monomer that can be used to create functionalized polypyrrole derivatives. The polymerization can be achieved via electrochemical methods, where the monomer is oxidized to form polymer films directly on an electrode surface. researchgate.netnih.gov The resulting polymer, poly[this compound], would possess a regular structure with pendant benzonitrile and formyl groups. researchgate.net These functional groups can modulate the electronic properties (e.g., conductivity, band gap) of the polymer backbone and improve its solubility in organic solvents. Furthermore, the formyl groups along the polymer chain serve as reactive handles for post-polymerization modification, allowing for the covalent attachment of other molecules, such as biomolecules or sensors.

Modifying the surfaces of materials is critical for a vast range of applications, from creating biocompatible implants to developing chemical sensors. researchgate.netnih.gov this compound is well-suited for surface functionalization due to its multiple reactive sites.

The formyl group provides a direct route for covalently grafting the molecule onto surfaces. For instance, materials with surface amine groups (e.g., aminosilane-treated silica (B1680970) or metal oxides) can react with the aldehyde via Schiff base formation to immobilize the molecule. cd-bioparticles.net Once anchored, the pyrrole units can act as initiation sites for surface-grafted electropolymerization. nih.gov This approach allows for the growth of a conductive, functional polypyrrole film directly from the material surface, creating a robust and covalently bound coating. Such functionalized surfaces could be used in electronic devices, as anti-corrosion layers, or as platforms for biosensors. nih.govmdpi.com

Vii. Structure Property Relationship Studies and Comparative Analysis

Influence of Benzonitrile (B105546) Positional Isomerism on Compound Properties

The ortho-isomer, 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile, experiences significant steric hindrance between the pyrrole (B145914) ring and the nitrile group. This steric clash forces the phenyl and pyrrole rings out of planarity, disrupting the π-conjugation between them. This twisting is a common feature in N-arylpyrroles and affects their electronic and optical properties. In contrast, the meta- and para-isomers face less steric hindrance, allowing for greater potential co-planarity and electronic communication between the two ring systems.

The electronic effect of the nitrile group (a strong electron-withdrawing group) is most pronounced in the ortho and para positions due to direct resonance effects.

In the para-isomer , 4-(2-formyl-1H-pyrrol-1-yl)benzonitrile, the electron-withdrawing effect of the nitrile group is transmitted effectively through the π-system, influencing the electron density of the pyrrole ring and the reactivity of the formyl group.

In the meta-isomer , 3-(2-formyl-1H-pyrrol-1-yl)benzonitrile, the nitrile group's influence is primarily inductive, leading to a different charge distribution compared to the ortho and para isomers. chemscene.com

In the ortho-isomer , the proximity of the formyl group's oxygen to the nitrile's carbon atom can lead to a weak intramolecular nucleophilic interaction, a phenomenon observed in 2-formylbenzonitrile itself.

These positional differences are expected to manifest in varying spectroscopic properties, dipole moments, and chemical reactivity.

Table 1: Predicted Influence of Benzonitrile Isomerism on Compound Properties

| Property | 2-Isomer (ortho) | 3-Isomer (meta) | 4-Isomer (para) |

|---|---|---|---|

| Steric Hindrance | High | Low | Low |

| Ring Torsion Angle | Large | Smaller | Smallest |

| π-Conjugation | Disrupted | Moderate | High |

| Electronic Effect | Inductive & Resonance (distorted) | Primarily Inductive | Inductive & Resonance |

| Dipole Moment | Expected to be significant | Moderate | High |

| Reactivity of Formyl Group | Modified by proximity effects | Influenced by inductive effect | Strongly influenced by resonance |

Systematic Investigations of Substituent Effects on Chemical Reactivity and Electronic Behavior

The chemical reactivity and electronic properties of this compound can be systematically tuned by introducing substituents on either the pyrrole or the benzonitrile ring. The electronic nature of these substituents—whether electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density distribution across the molecule, thereby affecting its behavior.

Substituents on the Benzonitrile Ring: Placing substituents on the benzonitrile ring, particularly at positions para to the pyrrole linkage, can modulate the electronic character of the N-aryl group.

Electron-Donating Groups (e.g., -OCH₃, -NMe₂): These groups increase the electron density on the phenyl ring, which can be partially delocalized onto the pyrrole ring. This would enhance the nucleophilicity of the pyrrole ring and potentially decrease the electrophilicity of the formyl carbon. Studies on poly(N-p-substituted-phenylpyrrole)s show that strong electron-donating substituents extend the conjugated π-electronic system. doi.org

Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): These groups decrease the electron density on the phenyl ring, pulling electron density from the pyrrole nitrogen. This effect would decrease the nucleophilicity of the pyrrole ring and increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.

The impact of these substituents on reaction rates can often be quantified using Hammett plots, which correlate reaction rate constants with substituent constants (σ). For reactions sensitive to the electronic environment of the formyl group, a linear relationship is expected. researchgate.netresearchgate.net

Substituents on the Pyrrole Ring: Adding substituents to the pyrrole ring directly modifies its reactivity and the reactivity of the attached formyl group.

Electron-Donating Groups (e.g., alkyl groups): These groups at the C4 or C5 positions increase the electron density of the pyrrole ring, enhancing its aromatic character and reactivity in electrophilic substitution reactions.

Electron-Withdrawing Groups (e.g., -NO₂, -CO₂R): Placing such groups on the pyrrole ring would significantly decrease its nucleophilicity and make the formyl group more electron-deficient. Computational studies on nitro-derivatives of pyrrole show that such substitutions have a profound effect on the molecule's thermodynamic and kinetic stability. researchgate.net

Computational studies using Density Functional Theory (DFT) are instrumental in predicting how substituents affect the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net For instance, EDGs typically raise the HOMO energy, while EWGs lower the LUMO energy, thereby narrowing the HOMO-LUMO gap and altering the molecule's optical and electronic properties. researchgate.net

Table 2: Predicted Effects of Substituents on Electronic Properties

| Substituent Position | Substituent Type | Effect on Pyrrole Ring | Effect on Formyl Carbon | HOMO-LUMO Gap |

|---|---|---|---|---|

| Benzonitrile (para) | EDG (-OCH₃) | Increased Electron Density | Less Electrophilic | Decreases |

| Benzonitrile (para) | EWG (-NO₂) | Decreased Electron Density | More Electrophilic | Decreases |

| Pyrrole (C4/C5) | EDG (-CH₃) | Increased Electron Density | Less Electrophilic | Varies |

Comparative Analysis with Other Formylpyrrole Derivatives

To understand the unique properties of this compound, it is useful to compare it with other formylpyrrole derivatives, such as the parent 2-formylpyrrole, N-alkyl-2-formylpyrroles, and other N-aryl derivatives.

2-Formylpyrrole (N-unsubstituted): The parent compound, 2-formylpyrrole, possesses an N-H bond, making it susceptible to deprotonation and allowing it to act as a hydrogen bond donor. researchgate.netnih.gov Its synthesis is well-established, but transforming Knorr-type pyrroles into 2-formylpyrroles often requires multiple steps, including hydrolysis, decarboxylation, and formylation. nih.gov The absence of a bulky N-substituent means there are no steric effects influencing the orientation of the formyl group.

N-Alkyl-2-formylpyrroles: Compounds like 1-methyl-1H-pyrrole-2-carbaldehyde lack the acidic N-H proton. nih.gov The alkyl group is weakly electron-donating, slightly increasing the electron density of the pyrrole ring compared to the unsubstituted parent. The primary difference from the title compound is the absence of the large, electronically influential N-aryl group.

N-Phenyl-2-formylpyrrole (without nitrile): This compound is the closest analogue without the electron-withdrawing nitrile group. The phenyl group itself is electron-withdrawing compared to an alkyl group and introduces steric hindrance that causes a torsional angle between the pyrrole and phenyl rings. This affects the degree of conjugation. The reactivity of the formyl group in N-phenyl-2-formylpyrrole would be the baseline for assessing the electronic impact of the nitrile substituent in the title compound.

2-Formylpyrrole Natural Products: Nature produces a vast array of 2-formylpyrroles, often derived from Maillard reactions between amines and sugars. rsc.org These compounds, such as hemerocallisamine I and funebral, feature diverse and complex N-substituents derived from amino acids or biogenic amines. rsc.org Compared to these natural products, this compound is a synthetic derivative with a purely aromatic substituent, designed to probe electronic effects rather than mimic a biological structure.

The N-(2-cyanophenyl) group in the title compound imparts a combination of steric and electronic effects that are distinct from these other derivatives. The steric bulk forces a non-planar conformation, while the potent electron-withdrawing nature of the ortho-nitrile group significantly modulates the electronic properties of the pyrrole ring system.

Table 3: Comparative Properties of Formylpyrrole Derivatives

| Compound | N-Substituent | Key Features |

|---|---|---|

| 2-Formylpyrrole | -H | Acidic N-H proton; H-bond donor; baseline reactivity. nih.gov |

| 1-Methyl-2-formylpyrrole | -CH₃ | No acidic proton; weak electron-donating N-substituent. nih.gov |

| N-Phenyl-2-formylpyrrole | -C₆H₅ | Steric hindrance leading to ring torsion; moderate electronic effect. |

| This compound | -C₆H₄-CN | Significant steric hindrance; strong electron-withdrawing N-substituent. |

| Hemerocallisamine I | Complex (from γ-hydroxyglutamine) | Natural product; chiral; biologically derived substituent. rsc.org |

Development of Predictive Models for Structure-Property Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, is a powerful tool for understanding and forecasting the behavior of molecules like this compound. frontiersin.org While specific models for this exact compound are not widely published, the methodology for their development is well-established for related N-aryl and benzonitrile derivatives. nih.govnih.gov

A QSPR model for a series of substituted (2-formyl-1H-pyrrol-1-yl)benzonitrile derivatives would aim to create a mathematical equation linking structural features (descriptors) to a specific property (e.g., reaction rate, absorption wavelength, electronic potential).

Key Steps in Model Development:

Data Set Compilation: A diverse set of derivatives would be synthesized or computationally generated, with variations in substituents on both rings. Their properties of interest would be measured experimentally or calculated.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors would be calculated. These can be categorized as:

Topological: Describing molecular branching and shape (e.g., Wiener index, Balaban index). nih.gov

Electronic: Quantifying charge distribution (e.g., dipole moment, partial charges, HOMO/LUMO energies).

Physicochemical: Relating to properties like lipophilicity (e.g., AlogP). nih.gov

Steric: Describing the three-dimensional size and shape of the molecule.

Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN), a relationship is established between the most relevant descriptors and the property being predicted. researchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets to ensure it is robust and not overfitted. nih.govmdpi.com

Such a model could predict, for example, how changing a substituent would affect the compound's electronic properties, guiding the synthesis of new derivatives with desired characteristics for applications in materials science or medicinal chemistry without the need for exhaustive synthesis and testing. frontiersin.orgchemrxiv.org The interpretation of the model can also provide deep insights into the underlying mechanisms governing the structure-property relationship. nih.gov

Viii. Future Research Avenues and Emerging Opportunities

Integration with Flow Chemistry and Automated Synthesis

The synthesis of functionalized pyrroles, including derivatives like 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile, is poised for significant advancements through the adoption of flow chemistry and automated synthesis platforms. Continuous flow processes offer numerous advantages over traditional batch methods, including enhanced safety, improved reaction control, higher yields, and the potential for seamless integration of multiple reaction and purification steps. acs.org

Recent studies have demonstrated the successful application of flow chemistry for the synthesis of various polysubstituted pyrroles. For instance, a continuous flow process utilizing β-chloroenals as precursors has been developed, allowing for the rapid and high-yield synthesis of a library of pyrrole (B145914) derivatives. mdpi.com Another approach has reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from readily available starting materials. nih.gov These methodologies could be adapted for the continuous production of the N-substituted pyrrole core of this compound.

Furthermore, the formylation step, crucial for introducing the aldehyde group, can also be transitioned to a continuous flow process. The Vilsmeier-Haack reaction, a common method for formylating pyrroles, has been successfully implemented in a continuous flow system for the synthesis of 2-pyrrole carboxaldehyde, highlighting the potential for a fully integrated and automated synthesis of the target molecule. researchgate.net

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

| Parameter | Traditional Batch Synthesis | Potential Flow Chemistry Approach |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Scale-up | Challenging, requires process redesign | Scalable by extending reaction time or using larger reactors |

| Safety | Handling of hazardous reagents in large quantities | Smaller reaction volumes, improved heat and mass transfer |

| Process Control | Limited control over temperature and mixing | Precise control over reaction parameters |

| Integration | Step-wise synthesis with intermediate isolation | Potential for multi-step, "end-to-end" synthesis |

Exploration of Novel Catalytic Systems for Sustainable Production

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a key area for future research. This involves the exploration of novel catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Heterogeneous Catalysts: The use of solid acid catalysts, such as zeolites, clays (B1170129) (e.g., montmorillonite (B579905) KSF), and metal oxides, offers a green alternative to traditional homogeneous acid catalysts used in pyrrole synthesis (e.g., the Paal-Knorr reaction). rsc.org These heterogeneous catalysts are easily separable from the reaction mixture, reusable, and often exhibit high selectivity. mdpi.commdpi.com For the synthesis of N-substituted pyrroles, catalysts like Amberlyst-15 have been effectively used in continuous flow systems. researchgate.net

Biocatalysis: Enzyme-catalyzed reactions represent a highly sustainable approach to chemical synthesis. Recent research has demonstrated the use of α-amylase from hog pancreas to catalyze the Paal-Knorr synthesis of N-substituted pyrroles under mild conditions with excellent yields. nih.gov Exploring enzymatic routes for the synthesis of the pyrrole core of this compound could lead to a more environmentally benign production process.

Photocatalysis: Visible-light-induced photocatalysis is an emerging field in organic synthesis that offers a metal-free and energy-efficient way to construct complex molecules. nih.gov Photocatalytic [3+2] cycloaddition reactions have been successfully employed for the synthesis of highly substituted pyrroles. sioc-journal.cnmdpi.com Future research could focus on developing photocatalytic methods for the direct C-H formylation of the N-aryl pyrrole precursor, eliminating the need for traditional formylating agents.

Earth-Abundant Metal Catalysis: The use of catalysts based on earth-abundant and non-toxic metals like iron is gaining traction for sustainable chemical transformations. An iron-catalyzed sustainable synthesis of substituted pyrroles has been reported, proceeding through a hydrogen autotransfer process. researchgate.net Investigating such catalytic systems for the production of this compound would align with the principles of green chemistry.

Advanced Theoretical Modeling for Predictive Material Design

Computational chemistry and materials science offer powerful tools for the predictive design of novel functional materials based on the this compound scaffold. Advanced theoretical modeling can provide valuable insights into the structure-property relationships of this compound and its derivatives, guiding experimental efforts and accelerating the discovery of new materials with desired functionalities. acs.orgmdpi.com

Density Functional Theory (DFT): DFT calculations can be employed to predict a wide range of properties for this compound and its potential polymeric or aggregated forms. These properties include electronic structure, optical absorption and emission spectra, and reactivity. mdpi.comresearchgate.net For instance, DFT could be used to model the interaction of the molecule with different analytes, providing a theoretical basis for the design of new sensors.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structure. researchgate.net By developing QSAR models for a series of derivatives of this compound, it may be possible to predict their potential as, for example, enzyme inhibitors or antimicrobial agents, thus prioritizing synthetic efforts. researchgate.netillinois.edu

Table 2: Potential Applications of Theoretical Modeling for this compound

| Modeling Technique | Predicted Properties | Potential Applications |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, optical properties, reactivity | Design of electronic materials, sensors, and catalysts |

| Quantitative Structure-Activity Relationship (QSAR) | Biological activity (e.g., enzyme inhibition, antimicrobial) | Drug discovery and development |

| Machine Learning / AI | A wide range of material properties (e.g., mechanical, thermal, electronic) | High-throughput screening and inverse design of novel materials |

Development of New Sensing Platforms and Devices

The unique combination of a formyl group, a pyrrole ring, and a benzonitrile (B105546) moiety in this compound makes it a promising candidate for the development of novel sensing platforms and devices.

Colorimetric and Fluorescent Sensors: The aldehyde functionality is a well-known reactive site for the development of colorimetric and fluorescent chemosensors. illinois.edu It can undergo condensation reactions with various nucleophiles, leading to changes in the electronic properties of the molecule and, consequently, its absorption and emission spectra. This could be exploited for the detection of amines, hydrazines, or other nucleophilic analytes. nih.gov The benzonitrile group, being a polar and electron-withdrawing substituent, can influence the photophysical properties of the pyrrole core and can also serve as a binding site for certain analytes.

Electrochemical Sensors: The pyrrole ring is a key component of conducting polymers, such as polypyrrole, which are widely used in the fabrication of electrochemical sensors. mdpi.com this compound could be electropolymerized to form a functionalized conducting polymer film on an electrode surface. The formyl and benzonitrile groups could then act as recognition sites for the selective detection of various analytes, including metal ions, anions, or biomolecules. nih.govresearchgate.net Functionalized polypyrrole nanotube arrays have shown high sensitivity for the detection of copper ions. nih.gov

Sensor Arrays: The development of sensor arrays, or "electronic noses," allows for the simultaneous detection and differentiation of multiple analytes. frontiersin.org By immobilizing this compound and its derivatives onto a solid support, it may be possible to create a colorimetric or fluorescent sensor array for the fingerprinting of complex mixtures, such as volatile organic compounds. illinois.edu

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-(2-formyl-1H-pyrrol-1-yl)benzonitrile derivatives?

- Methodology : Use amino acid methyl esters (e.g., L-valine, L-leucine) with D-ribose and acetamide in dimethyl sulfoxide (DMSO) under high-pressure, high-temperature conditions (e.g., 100–120°C, 24–48 hours). Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Key considerations : Solvent choice (DMSO enhances reactivity), stoichiometric ratios (1:1.2 amino acid ester to D-ribose), and inert atmosphere (argon) to prevent oxidation of formyl groups .

Q. How can hydrogen bonding patterns influence the crystallization of this compound?

- Methodology : Employ graph-set analysis (as per Etter’s formalism) to map hydrogen bond motifs. Use single-crystal X-ray diffraction (SXRD) with SHELX software for structure refinement. Focus on interactions between the formyl group (C=O) and nitrile (C≡N) with adjacent molecules .

- Example : The formyl oxygen may act as a hydrogen bond acceptor with pyrrolic NH groups, forming R(8) motifs, which stabilize crystal packing .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Assign H signals for the pyrrole ring (δ 6.5–7.5 ppm) and formyl proton (δ 9.8–10.2 ppm). Use C DEPT-135 to distinguish nitrile (δ ~115 ppm) and carbonyl carbons (δ ~190 ppm) .

- IR : Confirm formyl (C=O stretch at ~1680 cm) and nitrile (C≡N stretch at ~2220 cm) functional groups .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with target proteins (e.g., aromatase for anticancer activity). Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites for SAR analysis .

- Case study : Derivatives with electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzonitrile ring showed enhanced cytotoxicity against MCF-7 breast cancer cells (IC < 10 µM) .

Q. How to resolve contradictions in NMR data during structural elucidation?

- Methodology :

- Scenario : Discrepancies in H NMR integration ratios (e.g., unexpected splitting due to rotamers).

- Solution : Use variable-temperature NMR to assess dynamic processes. If unresolved, perform 2D NMR (COSY, NOESY) to confirm through-space correlations or X-ray crystallography for absolute configuration .

Q. What strategies optimize this compound’s application in OLED materials?

- Methodology : Modify the pyrrole ring with electron-donating groups (e.g., methyl, methoxy) to enhance thermally activated delayed fluorescence (TADF). Characterize using cyclic voltammetry (HOMO/LUMO levels) and photoluminescence quantum yield (PLQY) measurements. Compare with patent data on 4-(3-(2-(phenoxazinyl)pyridinyl)-carbazolyl)benzonitrile derivatives .

Q. How to design a metabolite identification study for this compound?

- Methodology :

- In vitro : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS. Track hydroxylation (+16 Da) or demethylation (-14 Da) products.

- Example : A related SARM compound showed O-dealkylation metabolites, confirmed by MS/MS fragmentation (e.g., m/z 279 → 250 via ethane radical loss) .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。